molecular formula C11H17NO4 B2697738 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid CAS No. 259133-67-0

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Cat. No.: B2697738
CAS No.: 259133-67-0
M. Wt: 227.26
InChI Key: RPPBLWLQRNXEBO-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is extensively used in peptide synthesis and other organic synthesis processes where amine protection is required. Its applications span across various fields including:

Mechanism of Action

The mechanism of action of the Boc group involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety and Hazards

Safety data sheets indicate that compounds containing the Boc group can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist or gas, and to ensure adequate ventilation .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been explored, with the aim of expanding the applicability of AAILs . This research represents a promising direction for the future use of Boc-protected compounds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid typically involves the reaction of 1,4,5,6-tetrahydropyridine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h6H,4-5,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPBLWLQRNXEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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